molecular formula C16H11F3O B189281 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran CAS No. 183589-30-2

5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran

Cat. No. B189281
CAS RN: 183589-30-2
M. Wt: 276.25 g/mol
InChI Key: FVEATMAKOSNGPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran, also known as TFMPP, is a synthetic compound that belongs to the benzofuran family. It was first synthesized in the 1970s and has since been used in scientific research for its psychoactive properties. TFMPP is a selective agonist for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and behavior.

Mechanism of Action

5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran acts as a selective agonist for the 5-HT2A and 5-HT2C receptors, which are G protein-coupled receptors that are widely distributed throughout the brain and body. Activation of these receptors can lead to changes in intracellular signaling pathways, resulting in alterations in neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran has been shown to have a range of biochemical and physiological effects, including changes in serotonin and dopamine release, alterations in neuronal excitability, and modulation of synaptic plasticity. These effects can lead to changes in behavior and mood, and may have therapeutic applications for certain disorders.

Advantages and Limitations for Lab Experiments

5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran has several advantages for use in lab experiments, including its selectivity for the 5-HT2A and 5-HT2C receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its potential for off-target effects and the need for careful dosing and administration.

Future Directions

There are several potential future directions for research on 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran and its effects on the brain and behavior. These include investigating its potential therapeutic applications for disorders such as depression, anxiety, and addiction, exploring its effects on neuronal plasticity and learning, and investigating its interactions with other neurotransmitter systems. Further research is needed to fully understand the mechanisms underlying 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran's effects and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran involves a multi-step process that includes the reaction of 3-trifluoromethylphenylacetic acid with acetic anhydride and phosphorus pentoxide to form 3-trifluoromethylphenylacetic anhydride. The resulting anhydride is then reacted with 5-methyl-2-hydroxybenzaldehyde in the presence of a base to form the final product, 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran.

Scientific Research Applications

5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran has been used in scientific research to investigate the role of the 5-HT2A and 5-HT2C receptors in various physiological and behavioral processes. Studies have shown that 5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran can affect mood, cognition, and behavior in animal models, and has potential therapeutic applications for disorders such as depression, anxiety, and addiction.

properties

CAS RN

183589-30-2

Product Name

5-Methyl-2-(3-(trifluoromethyl)phenyl)benzofuran

Molecular Formula

C16H11F3O

Molecular Weight

276.25 g/mol

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)phenyl]-1-benzofuran

InChI

InChI=1S/C16H11F3O/c1-10-5-6-14-12(7-10)9-15(20-14)11-3-2-4-13(8-11)16(17,18)19/h2-9H,1H3

InChI Key

FVEATMAKOSNGPJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)OC(=C2)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2)C3=CC(=CC=C3)C(F)(F)F

synonyms

Benzofuran, 5-Methyl-2-[3-(trifluoroMethyl)phenyl]-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.